4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Analytical Chemistry Quality Control Procurement

Select 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 937629-33-9) for its unique methylsulfamoyl substitution at the 4-position and a free pyrrole NH – a critical synthetic handle absent in N-alkylated analogs. The physicochemical profile (LogP -0.539, TPSA 99.26 Ų) differentiates it from in-class alternatives, enabling precise SAR exploration. Supplied at 95% purity with a sharp melting point (178–180 °C) for QC verification. Ensure your medchem campaign uses the exact building block; request your quote today.

Molecular Formula C6H8N2O4S
Molecular Weight 204.2
CAS No. 937629-33-9
Cat. No. B2506043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
CAS937629-33-9
Molecular FormulaC6H8N2O4S
Molecular Weight204.2
Structural Identifiers
SMILESCNS(=O)(=O)C1=CNC(=C1)C(=O)O
InChIInChI=1S/C6H8N2O4S/c1-7-13(11,12)4-2-5(6(9)10)8-3-4/h2-3,7-8H,1H3,(H,9,10)
InChIKeyUNNWTKUDCGCDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 937629-33-9): Procurement Baseline and Core Specifications


4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 937629-33-9) is a specialized pyrrole-2-carboxylic acid derivative with the molecular formula C₆H₈N₂O₄S and a molecular weight of 204.21 g/mol . Its structure features a methylsulfamoyl group at the 4-position of the pyrrole ring, a defining characteristic that differentiates it from simpler pyrrole carboxylates. The compound is primarily sourced as a high-purity (95-98%) research chemical and building block for medicinal chemistry applications [1]. Its purity profile and functional group composition make it a candidate for synthetic derivatization, though procurement considerations must account for variable commercial availability . Direct evidence of unique, quantifiable differentiation relative to structural analogs is currently limited, and this guide acknowledges this constraint to provide an accurate scientific and procurement assessment.

4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 937629-33-9): Why In-Class Analogs Cannot Be Casually Substituted


While the pyrrole-2-carboxylic acid scaffold is common, generic substitution of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid with seemingly similar analogs is scientifically unsound without explicit validation. Critical differences in substitution pattern, such as the presence or absence of an N-methyl group on the pyrrole nitrogen or variations in the sulfonamide moiety, can profoundly alter key physicochemical properties. For instance, the 1-methyl analog (CAS 877826-25-0) exhibits a different molecular weight (218.23 g/mol) and LogP, which directly impact solubility, membrane permeability, and synthetic reactivity . Furthermore, the target compound's unsubstituted pyrrole NH provides a distinct hydrogen-bonding donor and synthetic handle (e.g., for N-alkylation) that is absent in its N-methylated counterpart. These intrinsic differences in structure and resulting physicochemical properties underscore why 'in-class' equivalence cannot be assumed, and a direct, quantitative comparison of the specific compound is essential for rigorous research and informed procurement decisions .

4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid: Quantifiable Differentiation vs. Closest Analogs


Purity and Quality: 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid vs. Commercial Analogs

The target compound is commercially available with a verified purity of 98% from at least one major supplier . In contrast, the closest 1-methyl analog (CAS 877826-25-0) is typically sourced at a standard 95% purity from the same vendor . This 3% absolute difference in purity grade is a quantifiable and verifiable point of differentiation directly relevant to applications requiring minimal impurity profiles, such as generating high-fidelity biological data or performing sensitive synthetic transformations.

Analytical Chemistry Quality Control Procurement

Polar Surface Area (PSA): Impact on Physicochemical Properties and Permeability

The topological polar surface area (TPSA) of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is 99.26 Ų . In contrast, its 1-carboxymethyl analog (CAS 2138144-24-6) exhibits a significantly larger TPSA of 134 Ų [1]. This quantifiable difference of 34.74 Ų is substantial and directly impacts predicted passive membrane permeability and oral bioavailability, as compounds with a TPSA below 140 Ų are generally considered more likely to achieve good oral absorption. This metric provides a clear, computable basis for selecting between these two related building blocks for drug discovery projects.

Medicinal Chemistry ADME Physicochemical Profiling

Lipophilicity (LogP): A Key Differentiator for Solubility and Distribution

The lipophilicity of 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is calculated as a LogP of -0.539 [1]. This value is significantly higher than that of its 1-carboxymethyl analog, which has a calculated XLogP3 of -0.8 [2]. The difference of +0.261 LogP units represents a quantifiable increase in lipophilicity for the target compound. This suggests the target compound is comparatively more hydrophobic, which will influence its partitioning behavior, aqueous solubility, and potential for non-specific protein binding in biological assays.

Medicinal Chemistry ADME Physicochemical Profiling

Hydrogen Bond Donor Count: Impact on Synthetic Utility and Target Engagement

The target compound possesses three hydrogen bond donors (HBDs) , including the carboxylic acid proton, the sulfonamide NH, and the pyrrole NH. The 1-methyl analog (CAS 877826-25-0) has only two HBDs due to N-methylation of the pyrrole nitrogen . This difference of one additional HBD is a fundamental structural distinction. The unsubstituted pyrrole NH in the target compound serves as a critical synthetic handle for further functionalization (e.g., N-alkylation, arylation) and represents an additional point of potential intermolecular interaction with biological targets, a possibility not available with the N-methylated analog.

Synthetic Chemistry Medicinal Chemistry Drug Design

Melting Point and Crystalline Form: Critical for Purification and Formulation

The target compound has a reported melting point range of 178-180 °C [1]. While a direct comparative melting point for a close analog is not available, this specific thermal property provides a critical, compound-specific benchmark for assessing purity and consistency. This value is a fundamental physical constant for this specific molecule, enabling straightforward verification of identity and quality control upon receipt, which is essential for ensuring reproducibility in both synthetic and biological applications.

Process Chemistry Analytical Chemistry Crystallization

Best Research and Industrial Application Scenarios for 4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 937629-33-9)


Medicinal Chemistry and Drug Discovery as a Privileged Scaffold

This compound is best applied as a building block in medicinal chemistry campaigns where a pyrrole scaffold with a specific methylsulfamoyl substituent is desired. Its quantifiably different physicochemical profile (TPSA 99.26 Ų, LogP -0.539) compared to N-alkylated or bis-carboxylated analogs makes it a distinct choice for exploring structure-activity relationships (SAR) [1]. The unsubstituted pyrrole NH provides a critical synthetic handle for further diversification, a feature that differentiates it from its 1-methyl analog . Its role as a specialized intermediate is supported by its listing as such .

Synthetic Chemistry as a Functionalized Building Block

The compound's well-defined functional groups—a carboxylic acid, a sulfamoyl moiety, and an unsubstituted pyrrole NH—make it a versatile reagent in organic synthesis. The high commercial purity (98%) is advantageous for multi-step syntheses where impurity accumulation can significantly reduce overall yield. The distinct melting point (178-180 °C) [2] provides a practical quality control benchmark for chemists. This makes it a superior choice over lower-purity alternatives when executing complex reaction sequences where side reactions from impurities must be minimized.

Analytical and Quality Control Reference Standard

The combination of a high, verifiable purity specification (98%) and a sharp, known melting point (178-180 °C) [2] positions this compound as a potential reference standard for method development or system suitability testing in analytical laboratories. Its distinctive physicochemical properties (e.g., specific LogP and TPSA) [1] make it useful for calibrating chromatographic systems or validating computational models. This is a key differentiator from less well-characterized or lower-purity in-class alternatives.

Chemical Biology Probe Development

The presence of three hydrogen bond donors (HBDs) in this compound, compared to only two in the 1-methyl analog , suggests its utility in the design of chemical probes where additional intermolecular interactions are hypothesized to be crucial for target engagement. The specific arrangement of the carboxylic acid and methylsulfamoyl group on the pyrrole core provides a unique three-dimensional pharmacophore for exploring binding pockets. This structural difference provides a quantifiable, rational basis for its selection in hit-to-lead and probe development efforts.

Technical Documentation Hub

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